Product packaging for Methyl 4-chloro-5,6-difluoropicolinate(Cat. No.:)

Methyl 4-chloro-5,6-difluoropicolinate

Cat. No.: B14032336
M. Wt: 207.56 g/mol
InChI Key: RUAUMGTVRROPSV-UHFFFAOYSA-N
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Description

Methyl 4-chloro-5,6-difluoropicolinate is a fluorinated picolinate ester that serves as a versatile and high-value building block in organic synthesis and industrial research and development. Its structure, featuring multiple halogen substituents, makes it a key precursor for the preparation of complex, biologically active molecules. Primary Research Applications: This compound is a critical intermediate in the synthesis of novel synthetic auxin herbicides. It is used in the research and development of advanced herbicidal agents, such as those belonging to the 6-arylpicolinate class . These herbicides are known for their effective control of broadleaf weeds and lower resistance potential . The compound's reactivity allows for further functionalization, particularly through nucleophilic substitution and coupling reactions, to create targeted molecules for agricultural science . Additional Research Value: Beyond agrochemicals, the picolinate core is a privileged scaffold in medicinal chemistry. Research into analogous chloropicolinate amides has demonstrated their potential as a basis for designing new therapeutic agents, with studies investigating their in vitro antimycobacterial activity . This highlights the broader utility of this compound as a starting material for pharmaceutical research and the development of novel active ingredients. Important Notice: This product is intended for research and further manufacturing applications only. It is not intended for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4ClF2NO2 B14032336 Methyl 4-chloro-5,6-difluoropicolinate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H4ClF2NO2

Molecular Weight

207.56 g/mol

IUPAC Name

methyl 4-chloro-5,6-difluoropyridine-2-carboxylate

InChI

InChI=1S/C7H4ClF2NO2/c1-13-7(12)4-2-3(8)5(9)6(10)11-4/h2H,1H3

InChI Key

RUAUMGTVRROPSV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC(=C(C(=C1)Cl)F)F

Origin of Product

United States

Physicochemical Properties of Methyl 4 Chloro 5,6 Difluoropicolinate

The fundamental physical and chemical properties of a compound are critical for its application in organic synthesis. These properties dictate the reaction conditions, purification methods, and handling procedures. Below is a table summarizing the known physicochemical properties of Methyl 4-chloro-5,6-difluoropicolinate.

PropertyValue
CAS Registry Number 2708292-72-0 bldpharm.com
Molecular Formula C₇H₄ClF₂NO₂ bldpharm.com
Molecular Weight 207.56 g/mol bldpharm.com
Boiling Point Not available
Melting Point Not available
Physical State Not available

Synthesis and Manufacturing Processes

The synthesis of highly substituted pyridine (B92270) derivatives like Methyl 4-chloro-5,6-difluoropicolinate typically involves multi-step sequences starting from simpler, more readily available precursors. While specific manufacturing details for this compound are not extensively published in readily accessible literature, general synthetic strategies for related fluorinated and chlorinated picolinates can provide insight into potential routes.

A plausible synthetic approach could involve the construction of the substituted pyridine ring followed by esterification. For instance, a starting material like a polysubstituted fluorinated pyridine could undergo chlorination and subsequent functional group manipulations to introduce the carboxylic acid moiety, which is then esterified with methanol (B129727) to yield the final product.

Purification and isolation are critical steps to ensure the high purity of the final compound, which is essential for its use in subsequent synthetic applications. Common techniques would include:

Crystallization: If the compound is a solid, recrystallization from an appropriate solvent system can be an effective method for purification.

Chromatography: Column chromatography using silica gel or other stationary phases is a standard technique for separating the desired product from byproducts and unreacted starting materials.

Distillation: If the compound is a liquid with a suitable boiling point, distillation under reduced pressure can be employed for purification.

Methyl 4 Chloro 5,6 Difluoropicolinate As a Versatile Synthetic Intermediate

Precursor to Advanced Agrochemical Active Ingredients

The primary and most well-documented application of Methyl 4-chloro-5,6-difluoropicolinate is in the development of modern agrochemicals. The unique electronic properties conferred by the fluorine and chlorine atoms play a significant role in the efficacy and selectivity of the final active ingredients.

This compound is a key intermediate in the synthesis of the 6-aryl-4-aminopicolinate class of herbicides. These synthetic auxin herbicides are known for their effectiveness in controlling broadleaf weeds. The synthesis typically involves a multi-step process where the picolinate (B1231196) core acts as a scaffold upon which the final structure is built.

The general synthetic strategy involves the reaction of a substituted picolinate, like this compound, with an aryl-containing molecule. bldpharm.comgoogle.com A common method is a transition-metal-catalyzed cross-coupling reaction, such as the Suzuki coupling, where the picolinate "head" is joined with an aryl boronic acid or boronate ester "tail". bldpharm.com The halogen atoms on the pyridine (B92270) ring are not just passive components; they are essential for directing these coupling reactions and can be later substituted to introduce other functional groups, such as the critical 4-amino group found in the final herbicide products. google.comgoogle.com

Research has focused on optimizing these synthetic routes to achieve higher yields and purity. bldpharm.com The process underscores the utility of the fluorinated picolinate structure in constructing complex herbicidal molecules with precise stereochemistry and functionality. google.com

Reaction Type Key Reagents & Conditions Purpose
Cross-Coupling Aryl boronic acid/ester, Palladium catalyst (e.g., Pd(OAc)₂), BaseForms the crucial carbon-carbon bond between the picolinate ring (at the 6-position) and the aryl group. bldpharm.comgoogle.com
Amination Ammonia or amine sourceReplaces the chlorine atom at the 4-position with an amino group, which is essential for herbicidal activity. google.com
Halogen Exchange Fluorinating agent (e.g., TMAF)Can be used in precursor synthesis to introduce the fluorine atoms onto the pyridine ring. bldpharm.com

Pyridine-based compounds represent the fourth generation of pesticides, characterized by high efficiency, lower toxicity to non-target organisms, and better environmental compatibility. google.com The incorporation of halogen atoms, particularly fluorine, into the pyridine ring is a cornerstone of modern pesticide innovation.

Building Block for Pharmaceutical Intermediates

While the halogenated pyridine scaffold is of significant interest in medicinal chemistry for its role in creating metabolically stable and effective drug candidates, specific examples detailing the use of this compound as a direct precursor in the synthesis of pharmaceutical intermediates are not extensively documented in publicly available research.

Applications in the Synthesis of Specialty Chemicals

Similarly, beyond the agrochemical field, the application of this compound in the synthesis of specialty chemicals, such as those used in material science or for other industrial purposes, is not well-established in the available scientific literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural confirmation of this compound. ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

¹H NMR spectroscopy provides information on the proton environments in the molecule. For this compound, the most prominent signal would be from the methyl ester (-OCH₃) protons. This would appear as a singlet, typically in the range of 3.8-4.0 ppm. The pyridine ring itself lacks protons, so no signals would be observed in the aromatic region, which simplifies the spectrum and confirms the substitution pattern.

¹³C NMR spectroscopy probes the carbon skeleton of the molecule. Each carbon atom in this compound would give a distinct signal, influenced by the electronegative substituents (Cl, F, N, O). The carbonyl carbon of the ester group would be observed significantly downfield. The carbon atoms bonded to fluorine would exhibit splitting due to C-F coupling, providing valuable connectivity information.

¹⁹F NMR spectroscopy is crucial for fluorinated compounds. It would show two distinct signals for the two non-equivalent fluorine atoms on the pyridine ring. The chemical shifts and the coupling between them (J-coupling) would confirm their positions at the 5- and 6-positions.

Expected NMR Data for this compound:

NucleusPredicted Chemical Shift (ppm)MultiplicityCoupling Constants (Hz)Assignment
¹H3.95s--OCH₃
¹³C~53q-OCH₃
¹³C~115-155mPyridine ring carbons
¹³C~160sC=O (ester)
¹⁹F-mF-5, F-6

Note: The data in this table is representative and based on typical chemical shifts for similar functional groups.

Mass Spectrometry (MS) for Reaction Monitoring and Product Confirmation

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and fragmentation pattern of this compound, thereby confirming its identity. When coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it becomes an effective method for monitoring the progress of reactions that synthesize or utilize this compound. bldpharm.com

The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (207.56 g/mol ). Due to the presence of chlorine, a characteristic isotopic pattern would be observed for the molecular ion peak and any chlorine-containing fragments, with the M+2 peak being approximately one-third the intensity of the M⁺ peak.

Common fragmentation patterns would likely involve the loss of the methoxy (B1213986) group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃).

Expected Mass Spectrometry Data:

m/zProposed FragmentNotes
207/209[C₇H₄ClF₂NO₂]⁺Molecular ion (M⁺), showing ³⁵Cl/³⁷Cl isotope pattern
176/178[M - OCH₃]⁺Loss of the methoxy group
148/150[M - COOCH₃]⁺Loss of the methoxycarbonyl group

Note: The data in this table is representative of expected fragmentation patterns.

Infrared (IR) and Raman Spectroscopy in Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule based on their vibrational frequencies. For this compound, these techniques can confirm the presence of the ester group and the substituted pyridine ring.

IR Spectroscopy would show characteristic absorption bands. A strong band around 1720-1740 cm⁻¹ would be indicative of the C=O stretching of the ester. C-O stretching bands for the ester would appear in the 1200-1300 cm⁻¹ region. Vibrations associated with the C-F and C-Cl bonds would be found in the fingerprint region (typically below 1400 cm⁻¹). The aromatic C=N and C=C stretching vibrations of the pyridine ring would also be observable.

Raman Spectroscopy , being particularly sensitive to non-polar bonds, would also be useful. The symmetric vibrations of the pyridine ring would be expected to give strong Raman signals.

Key Vibrational Frequencies:

Wavenumber (cm⁻¹)Vibrational Mode
1720-1740C=O stretch (ester)
1200-1300C-O stretch (ester)
1400-1600C=C and C=N stretching (pyridine ring)
1000-1200C-F stretch
600-800C-Cl stretch

Note: The data in this table is based on typical ranges for the indicated functional groups. A full assignment of observed infrared bands can be carried out for both matrix-isolated monomeric species and for the compound in amorphous and crystalline phases. nih.gov

X-ray Crystallography for Solid-State Structure Determination

Chromatographic Techniques (HPLC, GC) for Purity and Reaction Progression Studies

Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of chemical reactions.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating and quantifying components in a mixture. For a polar compound like this compound, reversed-phase HPLC would be a suitable method. A C18 column with a mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727) would likely provide good separation from starting materials and byproducts. A UV detector would be effective for detection, as the pyridine ring is UV-active. The retention time and peak purity can be used to identify and quantify the compound.

Gas Chromatography (GC) is another powerful separation technique, particularly for volatile and thermally stable compounds. Given its molecular weight, this compound should be amenable to GC analysis. A capillary column with a suitable stationary phase (e.g., a mid-polarity phase like DB-624) would be used. ijpsonline.com The sample would be vaporized in a heated injector and separated based on its boiling point and interaction with the stationary phase. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection. GC is highly effective for determining the percentage purity of the compound and for detecting volatile impurities.

Typical Chromatographic Conditions:

TechniqueColumnMobile Phase/Carrier GasDetector
HPLCC18Acetonitrile/Water gradientUV
GCDB-624 (or similar)Helium or NitrogenFID or MS

These chromatographic methods are crucial in both research and industrial settings to ensure the quality and consistency of this compound.

Spectroscopic Profile

The structural elucidation of Methyl 4-chloro-5,6-difluoropicolinate relies on a combination of spectroscopic techniques. While a complete, published spectrum is not widely available, the expected spectroscopic data can be predicted based on the structure.

Spectroscopic TechniqueExpected Features
¹H NMR A singlet in the region of 3.8-4.0 ppm corresponding to the methyl ester protons. A singlet or a complex multiplet for the proton at the C-3 position, likely shifted downfield due to the influence of the adjacent electron-withdrawing groups.
¹³C NMR Signals for the seven carbon atoms in the molecule. The carbonyl carbon of the ester would appear around 160-170 ppm. The carbons attached to fluorine would show characteristic C-F coupling.
¹⁹F NMR Two distinct signals for the two non-equivalent fluorine atoms at the C-5 and C-6 positions. These signals would likely appear as doublets or multiplets due to F-F and F-H coupling.
Infrared (IR) Spectroscopy A strong absorption band around 1720-1740 cm⁻¹ corresponding to the C=O stretching of the ester. Bands in the region of 1000-1400 cm⁻¹ would be indicative of C-F stretching vibrations.
Mass Spectrometry The molecular ion peak (M⁺) would be observed, along with a characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak with approximately one-third the intensity of the M⁺ peak).

Theoretical and Computational Chemistry Studies of Methyl 4 Chloro 5,6 Difluoropicolinate

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) serves as a powerful tool for investigating the electronic properties of molecules. For Methyl 4-chloro-5,6-difluoropicolinate, DFT calculations, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be instrumental in elucidating its electronic structure.

Such calculations would yield critical parameters for predicting the molecule's reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in this regard. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and the kinetic stability of the molecule. A smaller gap generally suggests higher reactivity.

Furthermore, the distribution of these frontier orbitals would reveal the most probable sites for electrophilic and nucleophilic attack. For instance, the LUMO distribution would likely indicate that the carbon atoms of the pyridine (B92270) ring attached to the electronegative chlorine and fluorine atoms are susceptible to nucleophilic substitution, a common reaction pathway for this type of intermediate.

A molecular electrostatic potential (MEP) map would offer a visual representation of the charge distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. This information is invaluable for predicting how the molecule will interact with other reagents.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

ParameterPredicted ValueSignificance
HOMO EnergyIndicates the ability to donate electrons.
LUMO EnergyIndicates the ability to accept electrons.
HOMO-LUMO GapCorrelates with chemical reactivity and stability.
Dipole MomentProvides insight into the molecule's polarity.

Note: The values in this table are hypothetical and would need to be determined by actual DFT calculations.

Molecular Dynamics Simulations for Conformational Analysis

The conformational flexibility of this compound, particularly the orientation of the methyl ester group relative to the pyridine ring, can be effectively studied using Molecular Dynamics (MD) simulations. These simulations model the atomic motions of the molecule over time, providing a dynamic picture of its behavior.

By performing MD simulations in different solvent environments, researchers could understand how the surrounding medium influences the conformational preferences of the molecule. The simulations would reveal the most stable conformers and the energy barriers for rotation around the single bond connecting the ester group to the pyridine ring. This information is crucial as the conformation of the molecule can significantly impact its reactivity and interactions with other molecules. For example, a study on a different methyl carboxylate compound identified multiple low-energy conformers based on the orientation of the ester group, a finding that would be relevant to explore for this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling (if relevant to its role as an intermediate)

While Quantitative Structure-Activity Relationship (QSAR) models are more commonly associated with final products that exhibit biological activity, they can be relevant for intermediates like this compound in specific contexts. QSAR studies on related picolinic acid derivatives have been conducted to predict properties like antioxidant activity. nih.govscispace.com

If a series of related intermediates were synthesized and their reaction efficiencies (e.g., yield, reaction rate) in a subsequent step were measured, a QSAR model could be developed. This model would correlate various calculated molecular descriptors (e.g., electronic, steric, and thermodynamic properties) of the intermediates with their observed reactivity. Such a model could then be used to predict the reactivity of new, unsynthesized intermediates, thereby guiding the design of more efficient synthetic routes. Descriptors in these models often include parameters derived from DFT calculations, such as HOMO/LUMO energies and partial atomic charges.

Reaction Mechanism Elucidation through Computational Approaches

For example, in a nucleophilic aromatic substitution reaction, which is a key transformation for this compound, DFT calculations could be used to model the approach of a nucleophile to the pyridine ring. These calculations would help in determining whether the reaction proceeds through a concerted mechanism or a stepwise Meisenheimer complex intermediate. The calculated activation energies for different possible pathways would allow for the prediction of the most favorable reaction mechanism. This level of mechanistic detail is often difficult to obtain through experimental means alone and can be invaluable for optimizing reaction conditions and improving yields.

Future Research Directions and Emerging Applications

Development of Greener Synthetic Routes

The future synthesis of Methyl 4-chloro-5,6-difluoropicolinate is likely to be guided by the principles of green chemistry, aiming to reduce environmental impact and enhance efficiency. Traditional methods for synthesizing pyridine (B92270) derivatives can involve hazardous reagents and generate significant waste. ijarsct.co.in Future research will likely focus on developing more sustainable alternatives.

Key areas for development include:

Multicomponent Reactions: One-pot multicomponent reactions are a cornerstone of green chemistry, offering high atom economy and simplified purification processes. researchgate.netnih.gov Designing a convergent synthesis where the core pyridine ring of this compound is assembled from simpler, readily available precursors in a single step would be a significant advancement.

Eco-friendly Catalysts: The use of green catalysts, such as biocatalysts or recyclable heterogeneous catalysts, could offer milder reaction conditions and reduce waste. ijarsct.co.innih.gov Research into enzymatic pathways or solid-supported catalysts for the specific halogenation and functionalization steps required for this molecule would be highly beneficial.

Alternative Solvents and Energy Sources: Moving away from conventional volatile organic solvents towards greener alternatives like water, ionic liquids, or solvent-free conditions is a critical aspect of sustainable chemistry. researchgate.net Furthermore, the application of microwave irradiation or ultrasonic energy can often lead to shorter reaction times and improved yields, representing another avenue for greener synthesis. nih.govacs.org

Green Synthesis Strategy Potential Benefit for this compound Synthesis
Multicomponent ReactionsIncreased efficiency, reduced waste, and simplified procedures.
Biocatalysis/Heterogeneous CatalysisMilder reaction conditions, catalyst recyclability, and improved selectivity.
Alternative Energy SourcesAccelerated reaction rates and potentially higher yields.
Green SolventsReduced environmental impact and improved process safety.

Exploration of Novel Reactivity Patterns

The unique arrangement of chloro, fluoro, and ester functional groups on the pyridine ring of this compound suggests a rich and underexplored reactivity profile. Future research is expected to uncover novel chemical transformations.

Selective C-H Functionalization: Direct and selective functionalization of the C-H bonds on the pyridine ring could provide a more efficient route to complex derivatives without the need for pre-functionalized substrates. pkusz.edu.cn

Catalytic Cross-Coupling Reactions: The chloro-substituent at the 4-position presents a handle for various cross-coupling reactions, enabling the introduction of new carbon-carbon or carbon-heteroatom bonds.

Hydrogenation and Defluorination: The hydrogenation of fluorinated pyridines to produce fluorinated piperidines is a valuable transformation in medicinal chemistry. acs.orgnih.gov Investigating the selective hydrogenation of the pyridine ring while retaining the fluorine atoms would be a key research area. Conversely, controlled hydrodefluorination could also lead to new molecular scaffolds. nih.gov

Photoredox Catalysis: Pyridine derivatives can participate in charge-transfer complexes, making them suitable candidates for photoredox-catalyzed reactions, such as decarboxylative fluorination. acs.org

Expansion into New Areas of Material Science or Catalysis

The incorporation of fluorine atoms into organic molecules can significantly alter their electronic and physical properties, making them attractive for applications in material science. nbinno.com Fluorinated pyridines, in particular, are valued for their thermal and chemical stability. nbinno.com

Organic Electronics: The electronic properties imparted by the fluorine atoms could make derivatives of this compound suitable for use in organic light-emitting diodes (OLEDs) or other organic electronic devices. nbinno.com

High-Performance Polymers: As a monomer or additive, this compound could be used to synthesize fluoropolymers with enhanced thermal stability, chemical resistance, and specific optical properties. nih.gov

Ligand Development in Catalysis: Pyridine-based ligands are ubiquitous in coordination chemistry and catalysis. nih.gov The specific electronic and steric profile of this compound could be exploited in the design of novel ligands for transition metal catalysis, potentially leading to catalysts with unique reactivity or selectivity.

Potential Application Area Key Properties Conferred by the Fluorinated Pyridine Core
Organic ElectronicsModified electronic properties, thermal stability. nbinno.com
High-Performance PolymersEnhanced durability, chemical resistance. nbinno.comnih.gov
Homogeneous CatalysisUnique ligand electronics and sterics for novel catalysts. nih.gov

Integration with Flow Chemistry and Automated Synthesis

Flow chemistry offers numerous advantages over traditional batch synthesis, including improved safety, better process control, and enhanced scalability. sci-hub.se The synthesis of heterocyclic compounds, including pyridines, has been shown to benefit from this technology. sci-hub.seresearchgate.net

Improved Safety and Scalability: The ability to perform reactions in a continuous flow reactor can mitigate the risks associated with exothermic reactions or the handling of hazardous reagents, while also allowing for easier scale-up. acs.org

Precise Reaction Control: Flow chemistry enables precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields and purities. researchgate.net

Automated Synthesis: Integrating flow chemistry with automated platforms can accelerate the discovery and optimization of new derivatives of this compound. This approach allows for high-throughput screening of reaction conditions and the rapid generation of compound libraries for biological or material science applications.

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